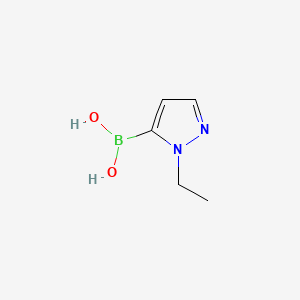

1-Ethylpyrazole-5-boronic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethylpyrazole-5-boronic Acid, also known as this compound Pinacol Ester, is a chemical compound with the molecular formula C₁₁H₁₉BN₂O₂ . It has a molecular weight of 222.1 g/mol . This compound is typically stored in a refrigerator and is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19BN2O2/c1-6-14-9(7-8-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 222.1 g/mol . The compound’s IUPAC name is 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .Scientific Research Applications

Synthetic Methodologies

Preparation of Aminopyrazoles and Aminothiazoles A study by Havel et al. (2018) outlines the synthesis of 3,4-substituted-5-aminopyrazoles using a palladium-mediated α-arylation process. This method is significant for medicinal chemistry and drug discovery projects, providing a flexible route to synthesize a variety of aminopyrazoles, which are valuable intermediates (Havel et al., 2018).

Decarboxylative Borylation Li et al. (2017) introduced a nickel-catalyzed decarboxylative borylation process that allows for the conversion of carboxylic acids into boronate esters. This method enhances the synthesis of complex boronic acids and esters, facilitating their incorporation into molecules for various applications, including medicinal chemistry (Li et al., 2017).

Sensing Technologies

Fluorescent Chemosensors Boronic acids, including derivatives like 1-ethylpyrazole-5-boronic acid, play a crucial role in the development of fluorescent chemosensors for detecting biologically active substances. These chemosensors are vital for disease diagnosis and prevention. The interaction of boronic acids with diols forms the basis for sensors that can detect carbohydrates and bioactive substances with high specificity and sensitivity (Huang et al., 2012).

Catalysis and Biomedical Applications

Enantioselective Catalysis Hashimoto et al. (2015) discovered a boronic acid catalysis that enables the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic process is noteworthy for its high enantioselectivity, opening avenues to densely functionalized cyclohexanes, which have significant potential in the synthesis of biologically active molecules (Hashimoto et al., 2015).

Biomedical Applications Cambre and Sumerlin (2011) highlighted the value of boronic acid-containing polymers in biomedical applications, including HIV, obesity, diabetes, and cancer treatment. These polymers' unique reactivity and responsive nature make them underutilized but potentially valuable materials in developing new biomaterials (Cambre & Sumerlin, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Mechanism of Action

Target of Action

1-Ethylpyrazole-5-boronic Acid primarily targets enzymes involved in biochemical pathways, particularly those with boron-binding sites. These targets often include proteasomes and other enzymes critical for cellular regulation and metabolism .

Mode of Action

The compound interacts with its targets through the boronic acid moiety, which forms reversible covalent bonds with active site serine residues in enzymes. This interaction inhibits the enzyme’s activity, leading to a disruption in the normal biochemical processes .

Biochemical Pathways

This compound affects pathways involving proteasome activity. By inhibiting proteasomes, it can halt the degradation of ubiquitinated proteins, leading to an accumulation of these proteins within the cell. This disruption can trigger cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed efficiently, distributed widely in tissues, and metabolized primarily in the liver. Its excretion is mainly through the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of proteasomes by this compound leads to the accumulation of misfolded and damaged proteins, inducing stress responses and apoptosis in target cells. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making it a potential therapeutic agent for cancer treatment .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the stability and efficacy of this compound. For instance, the compound is more stable in slightly acidic to neutral pH environments and may degrade in highly alkaline conditions. Temperature fluctuations can also affect its stability and reactivity .

Properties

IUPAC Name |

(2-ethylpyrazol-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4,9-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKALWZRSCXBEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 4-[1-(trimethylsilyl)ethyl]- (9CI)](/img/no-structure.png)

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)

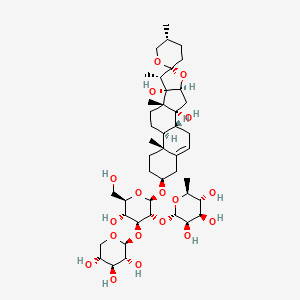

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B591401.png)